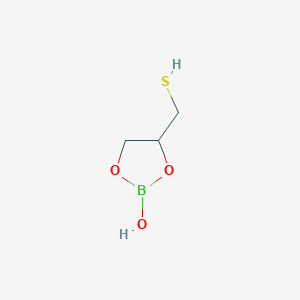
4-(Sulfanylmethyl)-1,3,2-dioxaborolan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Sulfanylmethyl)-1,3,2-dioxaborolan-2-ol is an organosulfur compound that features a boron-containing heterocyclic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Sulfanylmethyl)-1,3,2-dioxaborolan-2-ol typically involves the reaction of a boronic acid derivative with a thiol compound. One common method is the reaction of 4-chloromethyl-1,3,2-dioxaborolane with a thiol in the presence of a base, such as sodium hydroxide, under mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Sulfanylmethyl)-1,3,2-dioxaborolan-2-ol can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfonyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanylmethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ammonium paramolybdate.
Substitution: Typical reagents include thiols and bases such as sodium hydroxide.
Major Products
Applications De Recherche Scientifique
4-(Sulfanylmethyl)-1,3,2-dioxaborolan-2-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Sulfanylmethyl)-1,3,2-dioxaborolan-2-ol involves its ability to interact with various molecular targets through its sulfanylmethyl and boron-containing groups. These interactions can lead to the formation of stable complexes with metals, which are useful in catalysis and other chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
4-(Sulfanylmethyl)-1,3,2-dioxaborolan-2-ol is unique due to its boron-containing heterocyclic ring, which imparts distinct chemical properties compared to other sulfanylmethyl compounds. This uniqueness makes it valuable in specific applications, such as in the development of boron-based drugs and materials .
Propriétés
Numéro CAS |
66062-24-6 |
|---|---|
Formule moléculaire |
C3H7BO3S |
Poids moléculaire |
133.97 g/mol |
Nom IUPAC |
(2-hydroxy-1,3,2-dioxaborolan-4-yl)methanethiol |
InChI |
InChI=1S/C3H7BO3S/c5-4-6-1-3(2-8)7-4/h3,5,8H,1-2H2 |
Clé InChI |
FEYQLQSMXDJOBV-UHFFFAOYSA-N |
SMILES canonique |
B1(OCC(O1)CS)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



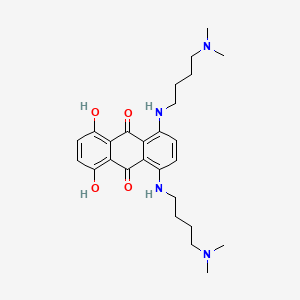

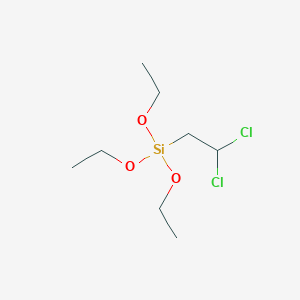
![hydrogen sulfate;5-methoxy-4-methyl-2-[(2-methylsulfonyl-4-nitrophenyl)diazenyl]benzenediazonium](/img/structure/B14471759.png)




![[1-(Butylsulfanyl)but-3-EN-1-YL]benzene](/img/structure/B14471786.png)
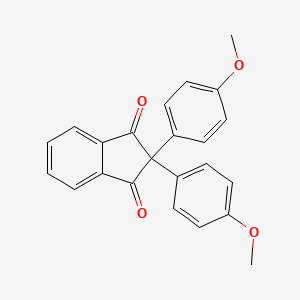

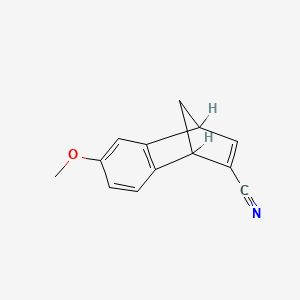
![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)-](/img/structure/B14471803.png)
